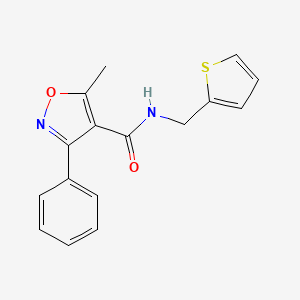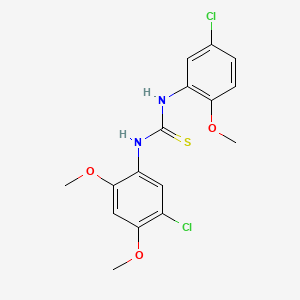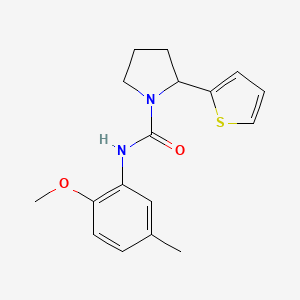![molecular formula C22H23FN4O2 B4630088 3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)
3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one
説明
Synthesis Analysis
The synthesis of related compounds involves complex reactions. For example, the synthesis of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE), a related compound, was achieved through a reaction of amino-heterocycles with DMTE in acetic acid, producing derivatives like oxazolo[3,2-a]pyrimidine (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991). Similar synthetic routes might be applicable for 3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one, involving multiple steps and reagents.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques like X-ray diffraction. For instance, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate were determined using this method, revealing the presence of intramolecular N-H...O bonds (Wu et al., 2005). Such detailed structural analysis is crucial for understanding the chemical behavior of the compound.
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, leading to the formation of different derivatives. For example, the reaction of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with different reagents transformed it into related heterocyclic systems (Youssef, Abbady, Ahmed, & Omar, 2011). These reactions are indicative of the reactivity and versatility of such compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are typically analyzed using various methods. For instance, the crystalline structure of similar compounds has been determined using X-ray structure analysis, which helps in understanding their physical characteristics (Kumar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the application of these compounds. Studies often involve synthesizing and characterizing derivatives to explore these properties. For example, the synthesis and characterization of isostructural compounds revealed information about their planarity and intermolecular interactions, which are crucial for understanding their chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
科学的研究の応用
Antibacterial and Antimicrobial Activities
Novel Oxazolidinone Antibacterial Agents : Research has focused on the development of new oxazolidinone antibacterial agents, aiming to expand the spectrum of activity of this class of antibiotics to include Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. This research indicates the potential of these compounds in treating infections caused by both Gram-positive and Gram-negative bacteria, showcasing the importance of substituent effects on antibacterial activity (Genin et al., 2000).
Metabolism and Metabolites Identification : A study on FYL-67, a novel linezolid analogue, explored its phase I metabolism in vivo and in vitro, identifying two metabolites that suggest amide hydrolysis as a significant metabolic pathway. This research is crucial for the development of analytical methods for quantifying such compounds and their metabolites in biological samples, aiding pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Anticancer and Anti-5-lipoxygenase Agents
- Pyrazolopyrimidines Derivatives as Anticancer Agents : Another study focused on synthesizing novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. This research underscores the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases, emphasizing the importance of structural modifications to enhance biological activity (Rahmouni et al., 2016).
Synthesis and Process Development
- Kilogram-Scale Synthesis of Oxazolidinone Antibacterial Candidates : The process development for large-scale preparation of novel oxazolidinone antibacterial candidates demonstrates the feasibility of synthesizing such compounds on a commercial scale. This research is pivotal for transitioning from laboratory-scale synthesis to industrial production, highlighting the compound's potential for widespread clinical use (Yang et al., 2014).
特性
IUPAC Name |
3-[2-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-16-4-2-7-20(12-16)27-15-18(14-24-8-9-26-10-11-29-22(26)28)21(25-27)17-5-3-6-19(23)13-17/h2-7,12-13,15,24H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZBBXHKBFYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CNCCN4CCOC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)

![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)

![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)
![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)

![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)
![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)

![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)
![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)